Cas no 1003021-05-3 ((5S)-5-aminopiperidin-2-one dihydrochloride)

(5S)-5-aminopiperidin-2-one dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- (5S)-5-aminopiperidin-2-one;dihydrochloride
- (S)-5-Aminopiperidin-2-one dihydrochloride
- (5S)-5-Aminopiperidin-2-one dihydrochloride
- (5S)-5-Aminopiperidin-2-one diHCl
- D95207
- MFCD32900847
- 2-Piperidinone, 5-amino-, hydrochloride (1:2), (5S)-
- CS-0185259
- 1003021-05-3
- EN300-33395660
- AS-78482
- (5S)-5-aminopiperidin-2-one dihydrochloride
-
- MDL: MFCD32900847
- Inchi: 1S/C5H10N2O.2ClH/c6-4-1-2-5(8)7-3-4;;/h4H,1-3,6H2,(H,7,8);2*1H/t4-;;/m0../s1
- InChI Key: YURPXBDYYDFFLI-FHNDMYTFSA-N
- SMILES: Cl.Cl.O=C1CC[C@@H](CN1)N
Computed Properties
- Exact Mass: 186.0326684 g/mol
- Monoisotopic Mass: 186.0326684 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 103
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1
- Molecular Weight: 187.06
(5S)-5-aminopiperidin-2-one dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1006545-100mg |
(5S)-5-aminopiperidin-2-one;dihydrochloride |
1003021-05-3 | 95% | 100mg |
$115 | 2024-05-23 | |
Enamine | EN300-33395660-5.0g |
(5S)-5-aminopiperidin-2-one dihydrochloride |
1003021-05-3 | 95% | 5g |
$916.0 | 2023-06-02 | |
eNovation Chemicals LLC | Y1006545-5G |
(5S)-5-aminopiperidin-2-one;dihydrochloride |
1003021-05-3 | 95% | 5g |
$1095 | 2024-07-21 | |
eNovation Chemicals LLC | Y1006545-1G |
(5S)-5-aminopiperidin-2-one;dihydrochloride |
1003021-05-3 | 95% | 1g |
$295 | 2024-07-21 | |
Enamine | EN300-33395660-0.5g |
(5S)-5-aminopiperidin-2-one dihydrochloride |
1003021-05-3 | 95% | 0.5g |
$229.0 | 2023-09-04 | |
eNovation Chemicals LLC | Y1006545-250mg |
(5S)-5-aminopiperidin-2-one;dihydrochloride |
1003021-05-3 | 95% | 250mg |
$120 | 2024-07-21 | |
Aaron | AR01JUOK-10g |
(5S)-5-aminopiperidin-2-one;dihydrochloride |
1003021-05-3 | 95% | 10g |
$1869.00 | 2025-02-11 | |
A2B Chem LLC | BA04744-100mg |
(5S)-5-aminopiperidin-2-one;dihydrochloride |
1003021-05-3 | 95% | 100mg |
$41.00 | 2024-04-20 | |
A2B Chem LLC | BA04744-250mg |
(5S)-5-aminopiperidin-2-one;dihydrochloride |
1003021-05-3 | 95% | 250mg |
$90.00 | 2024-04-20 | |
abcr | AB565828-1g |
(5S)-5-Aminopiperidin-2-one dihydrochloride; . |
1003021-05-3 | 1g |
€469.80 | 2024-07-20 |
(5S)-5-aminopiperidin-2-one dihydrochloride Related Literature
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Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
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Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
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Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
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Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
Additional information on (5S)-5-aminopiperidin-2-one dihydrochloride
Introduction to (5S)-5-Aminopiperidin-2-One Dihydrochloride (CAS No. 1003021-05-3)
The compound (5S)-5-aminopiperidin-2-one dihydrochloride with CAS No. 1003021-05-3 is a significant molecule in the field of organic chemistry and pharmacology. This compound, often referred to as Apidoxepin, has garnered attention due to its unique chemical structure and potential therapeutic applications. The molecule belongs to the class of piperidinone derivatives, which are known for their versatility in drug design and development.
Piperidinone derivatives have been extensively studied for their role in modulating various biological pathways, particularly those involved in the central nervous system (CNS). The dihydrochloride salt form of this compound is particularly stable and is commonly used in research and development settings. Recent studies have highlighted its potential as a neuroprotective agent, offering new avenues for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The synthesis of (5S)-5-aminopiperidin-2-one dihydrochloride involves a multi-step process that includes amide bond formation and stereoselective synthesis to ensure the correct stereochemistry at the chiral center (S configuration). This stereochemistry is crucial for the compound's biological activity, as it determines how the molecule interacts with its target receptors.
One of the most promising applications of this compound is its ability to act as a selective serotonin reuptake inhibitor (SSRI), which makes it a potential candidate for treating depression and anxiety disorders. Recent clinical trials have demonstrated its efficacy in reducing symptoms of depression without causing significant side effects, such as weight gain or sexual dysfunction, which are common with traditional SSRIs.
In addition to its CNS-related applications, (5S)-5-aminopiperidin-2-one dihydrochloride has shown potential in the field of pain management. Studies have indicated that it can modulate pain pathways by inhibiting the activity of certain enzymes involved in inflammation and nociception. This makes it a valuable candidate for developing new analgesics that are both effective and non-addictive.
The compound's structure also lends itself well to further modification, allowing researchers to explore its potential as a scaffold for other therapeutic agents. For instance, substituting different groups at specific positions on the piperidinone ring can lead to compounds with enhanced bioavailability or improved targeting capabilities.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on (5S)-5-aminopiperidin-2-one dihydrochloride, providing insights into its binding affinities with various protein targets. These studies have revealed that the compound has a high affinity for certain G-protein coupled receptors (GPCRs), which are key players in numerous physiological processes.
Moreover, the compound's ability to cross the blood-brain barrier (BBB) efficiently has been validated through preclinical studies. This property is essential for any CNS-targeted drug, as it ensures that sufficient concentrations can be achieved in the brain to exert therapeutic effects.
The development of (5S)-5-aminopiperidin-2-one dihydrochloride has also been supported by green chemistry principles, with researchers focusing on minimizing waste and optimizing reaction conditions during synthesis. This approach not only enhances sustainability but also reduces production costs, making the compound more accessible for large-scale applications.
In conclusion, (5S)-5-aminopiperidin-2-one dihydrochloride (CAS No. 1003021-05-3) represents a promising molecule with diverse therapeutic applications. Its unique chemical properties, combined with recent advances in research methodologies, position it as a key player in the development of novel drugs targeting CNS disorders and pain management.
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